molecular formula C12H5BrCl2O2 B1265974 7-Bromo-2,3-dichlorodibenzo-p-dioxin CAS No. 97741-74-7

7-Bromo-2,3-dichlorodibenzo-p-dioxin

Cat. No.: B1265974
CAS No.: 97741-74-7
M. Wt: 331.97 g/mol
InChI Key: ROEOJLBNCCSIEG-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dichlorodibenzo-p-dioxin is a chemical compound with the molecular formula C12H5BrCl2O2 and a molecular weight of 331.98 g/mol. It is a member of the dibenzo-p-dioxin family, which are known for their environmental persistence and potential toxicity. This compound is often used as a standard for environmental testing and research, particularly in the analysis of bromo/chloro dioxins by gas chromatography/tandem mass spectrometry in environmental and soil samples.

Scientific Research Applications

7-Bromo-2,3-dichlorodibenzo-p-dioxin is primarily used in environmental testing and research. It serves as a standard for the analysis of bromo/chloro dioxins in environmental and soil samples. This compound is also used in studies related to the environmental impact and toxicity of halogenated dioxins. In addition, it may be utilized in research exploring the chemical behavior and reactivity of dibenzo-p-dioxin derivatives.

Preparation Methods

The synthesis of 7-Bromo-2,3-dichlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The reaction conditions for these halogenation processes are carefully controlled to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the dibenzo-p-dioxin ring. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

7-Bromo-2,3-dichlorodibenzo-p-dioxin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less chlorinated or brominated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dichlorodibenzo-p-dioxin involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of cellular events leading to changes in gene expression. This pathway is similar to that of other dioxins, which are known to exert toxic effects through AhR-mediated mechanisms .

Comparison with Similar Compounds

7-Bromo-2,3-dichlorodibenzo-p-dioxin can be compared with other halogenated dibenzo-p-dioxins, such as:

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.

    2,3,7,8-Tetrabromodibenzo-p-dioxin: Another halogenated dioxin with similar environmental and toxicological properties.

The uniqueness of this compound lies in its specific halogenation pattern, which influences its chemical reactivity and environmental behavior.

Properties

IUPAC Name

7-bromo-2,3-dichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrCl2O2/c13-6-1-2-9-10(3-6)17-12-5-8(15)7(14)4-11(12)16-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEOJLBNCCSIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC3=CC(=C(C=C3O2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrCl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243222
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97741-74-7
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097741747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-2,3-dichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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